molecular formula C14H14ClNO4 B8268962 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid

Cat. No.: B8268962
M. Wt: 295.72 g/mol
InChI Key: HPAHUPQCZUGNNB-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid can be compared with other indole derivatives:

Biological Activity

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid, also known by its CAS number 1486449-34-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄ClNO₃
  • Molecular Weight : 295.72 g/mol
  • Structure : The compound features an indole core substituted with a tert-butoxycarbonyl (Boc) group and a chlorine atom at the 6-position, which influences its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds within the indole family exhibit notable antitumor properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines, suggesting that this compound may similarly exert cytotoxic effects.

  • Mechanism of Action :
    • Indoles are known to activate apoptotic pathways in cancer cells. The presence of the chlorine atom in this compound may enhance its ability to interact with biological targets, potentially increasing its efficacy against tumors.
    • A study highlighted that certain indole derivatives induce caspase activity, leading to apoptosis in RAS-dependent cancer cells, which may be relevant to this compound's activity .
  • Case Study Insights :
    • In vitro studies demonstrated that indole derivatives can selectively target mutant NRAS cells while sparing wild-type cells, indicating a potential for targeted cancer therapy .

Anti-inflammatory Properties

Indoles have been linked to anti-inflammatory effects through the inhibition of nitric oxide synthase (iNOS). This suggests that this compound could possess similar properties.

  • Research Findings :
    • Some indole derivatives have shown IC50 values in the micromolar range against iNOS, indicating moderate potency as anti-inflammatory agents .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare its activity with other related indole derivatives.

Compound NameCAS NumberAntitumor ActivityAnti-inflammatory ActivityNotes
This compound1486449-34-6Potentially highModerateIndole derivative with unique substitutions
Methyl 1H-indole-3-carboxylate1638759-63-3Cytotoxic against various cancer cell lines (IC50 = 22–52 μM)ModerateDerived from marine sources
5-HydroxyindoleN/ALowHighKnown for anti-inflammatory properties

Properties

IUPAC Name

6-chloro-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-14(2,3)20-13(19)8-4-7-5-11(12(17)18)16-10(7)6-9(8)15/h4-6,16H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHUPQCZUGNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C2C(=C1)C=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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